Phenol;prop-1-en-2-ylbenzene;styrene
Description
Properties
CAS No. |
77939-50-5 |
|---|---|
Molecular Formula |
C23H24O |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
phenol;prop-1-en-2-ylbenzene;styrene |
InChI |
InChI=1S/C9H10.C8H8.C6H6O/c1-8(2)9-6-4-3-5-7-9;1-2-8-6-4-3-5-7-8;7-6-4-2-1-3-5-6/h3-7H,1H2,2H3;2-7H,1H2;1-5,7H |
InChI Key |
JYYJCQAYWJLMJE-UHFFFAOYSA-N |
SMILES |
CC(=C)C1=CC=CC=C1.C=CC1=CC=CC=C1.C1=CC=C(C=C1)O |
Canonical SMILES |
CC(=C)C1=CC=CC=C1.C=CC1=CC=CC=C1.C1=CC=C(C=C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
From Benzene Sulphonic Acid: Sodium phenoxide is produced by fusing the sodium salt of benzene sulphonic acid with sodium hydroxide at 573 – 623 K.
From Diazonium Salts: Phenol can be prepared by warming benzene diazonium chloride solution with water or dilute acids, resulting in the evolution of nitrogen gas.
From Grignard Reagent: Chlorobenzene or bromobenzene is transformed into phenyl magnesium halide in the presence of dry ether.
Industrial Production Methods
From Coal Tar: Phenol is extracted from the middle oil fraction of coal tar for commercial purposes.
Cumene Process: Benzene reacts with propylene to form cumene, which is then oxidized to cumene hydroperoxide and cleaved into phenol and acetone.
Chemical Reactions Analysis
Reactions of Phenol Derivatives
Phenol derivatives participate in diverse reactions, particularly in the synthesis of substituted aromatic compounds.
Propargylation of Phenols
-
Reaction : Substituted phenols react with propargyl bromide in acetone using K₂CO₃ under reflux to form (prop-2-ynyloxy)benzene derivatives.
-
Example : 2-Bromo-4-methylphenol reacts with propargyl bromide to yield 2-bromo-4-methyl-1-(prop-2-ynyloxy)benzene (2d) with 74% efficiency .
-
Key Factors :
Cycloaddition Cascades
-
Reaction : Hydroxypyrones and nitroalkenes undergo Diels-Alder–retro-Diels-Alder cascades to generate highly substituted phenols.
-
Example : 3-Hydroxypyrone (18) reacts with nitroalkene (21) to form 2,5-disubstituted phenols (20) with >95% regiochemical control .
| Entry | Substrate | Product | Yield (%) | Regiochemical Ratio |
|---|---|---|---|---|
| 1 | 3-Hydroxypyrone | 2,5-Disubstituted phenol | 96 | 33:1 |
| 2 | 3-Methylpyrone | 2,6-Disubstituted phenol | 85 | 125:1 |
Reactions of α-Methylstyrene (Prop-1-en-2-ylbenzene)
α-Methylstyrene (AMS) is widely used in polymerization and catalytic transformations.
Polymerization
-
Application : AMS enhances heat resistance in ABS resins via copolymerization with styrene .
-
Mechanism : Radical-initiated chain-growth polymerization forms branched thermoplastic polymers .
Cu-Catalyzed Halogen Migration
-
Reaction : AMS undergoes 1,3-halogen migration with Cu(I) catalysts to form benzyl halides.
-
Example : Hydrocupration of β-methylstyrene (4l) yields benzyl bromide (5l) as the major product .
| Substituent Position | Product | Yield (%) | Side Products |
|---|---|---|---|
| para-OMe | Benzyl bromide | 82 | <5% elimination |
| meta-NO₂ | Benzyl iodide | 68 | 15% hydroboration |
Reactions of Styrene
Styrene’s vinyl group enables electrophilic additions and catalytic functionalizations.
Isomerizing Metathesis
-
Reaction : Styrene derivatives undergo olefin metathesis with Grubbs catalysts to form vinylphenols.
-
Example : 3-(Non-8-enyl)phenol (11) isomerizes to 3-vinylphenol (10) using Pd₂(dba)₃ and M1 catalyst .
Hydroxyamination
-
Reaction : Styrene reacts with hydroxylamine derivatives to synthesize pharmaceuticals like norfenefrine.
-
Example : 3-Vinylphenol (10) reacts with NH₂OH to form norfenefrine (6) in 71% yield .
| Substrate | Catalyst | Product | Yield (%) |
|---|---|---|---|
| 3-Vinylphenol | Pd/DTBPMB | Norfenefrine | 71 |
| 3-(Prop-1-enyl)phenol | RuW/HY 30 | Metaraminol | 68 |
Combined Reaction Systems
Mixtures of phenol, AMS, and styrene are rare in literature, but individual reactivity profiles suggest potential interactions:
-
Acid-Catalyzed Condensations : Phenol’s hydroxyl group may react with styrene’s vinyl group under acidic conditions to form diarylpropanes.
-
Radical Coupling : AMS and styrene could copolymerize in the presence of peroxides, forming cross-linked networks .
Key Findings and Trends
-
Phenol : Reactivity dominated by electrophilic substitutions and cycloadditions.
-
AMS : Utilized in polymerization and halogen migration due to its stabilized radical intermediate.
-
Styrene : Versatile in metathesis and addition reactions, enabling pharmaceutical syntheses.
Experimental data underscore the importance of catalyst choice (e.g., HY zeolites for lignin refining ) and solvent polarity in modulating reaction outcomes .
Scientific Research Applications
Polymer Production
Styrene is extensively used in the production of various polymers, including:
- Polystyrene : A widely used plastic found in packaging, insulation, and disposable cutlery.
- Acrylonitrile Butadiene Styrene (ABS) : A tough thermoplastic used in automotive parts, toys, and consumer electronics.
- Styrene-Butadiene Rubber (SBR) : Commonly used in tire manufacturing due to its excellent abrasion resistance.
These polymers are valued for their mechanical strength and thermal stability.
Adhesives and Coatings
Phenol;prop-1-en-2-ylbenzene;styrene is a key component in formulating various adhesives:
- Hot-Melt Adhesives : These adhesives are produced using resins based on styrene and phenol. They are utilized in packaging, woodworking, and automotive applications due to their quick-setting properties and strong bonding capabilities .
- Pressure-Sensitive Adhesives : These adhesives rely on the compatibility of styrene-based resins with elastomers like natural rubber or synthetic rubber. They are commonly used in tapes, labels, and medical applications .
Heat Resistance Enhancements
Styrene compounds are often employed to enhance the heat resistance of materials such as ABS resins, which are critical for automotive exterior frames and electronic devices . This application capitalizes on the thermal stability provided by styrene derivatives.
Health Implications and Safety Considerations
Despite its widespread use, styrene has been associated with certain health risks:
- Carcinogenic Potential : Styrene has been classified as reasonably anticipated to be a human carcinogen based on limited evidence from studies involving occupational exposure . Long-term exposure has been linked to increased risks of certain types of cancer among workers in industries utilizing styrene .
- Toxicological Effects : Acute inhalation exposure can lead to respiratory irritation and other health issues. Studies have indicated that exposure levels significantly affect the degree of toxicity experienced by individuals .
Styrene Exposure in Workers
A multi-plant cohort study focusing on styrene-butadiene rubber workers revealed significant increases in non-Hodgkin lymphoma (NHL) among those with prolonged exposure to styrene . This study highlights the importance of monitoring occupational exposure levels to mitigate health risks.
Application in Automotive Industry
In a case study involving the automotive sector, ABS resins enhanced with styrene showed improved performance under high-temperature conditions compared to traditional materials. This advancement has led to increased adoption of styrenic polymers in manufacturing processes aimed at improving vehicle safety and efficiency .
Tables for Comparison
| Application Type | Description | Key Properties |
|---|---|---|
| Polymer Production | Used as a monomer for polystyrene and ABS | Durability, flexibility |
| Adhesives | Formulated into hot-melt and pressure-sensitive adhesives | Quick setting, strong bonding |
| Heat Resistance | Enhances thermal stability in automotive parts | High heat resistance |
Mechanism of Action
The mechanism of action of phenol;prop-1-en-2-ylbenzene;styrene involves its interaction with molecular targets such as enzymes and receptors. Phenol exerts its effects by disrupting microbial cell membranes and denaturing proteins, leading to its antiseptic properties . The vinyl group in styrene allows it to polymerize, forming long chains that are essential in the production of plastics .
Comparison with Similar Compounds
Comparative Analysis
Chemical Structure and Molecular Features
| Property | Phenol | Prop-1-en-2-ylbenzene | Styrene |
|---|---|---|---|
| Molecular Formula | C₆H₅OH | C₉H₁₀ | C₈H₈ |
| Functional Groups | -OH (phenolic) | -CH₂-C(CH₃)=CH₂ (branched alkene) | -CH=CH₂ (vinyl) |
| Aromatic System | Benzene ring | Benzene ring | Benzene ring |
| Key Structural Feature | Direct hydroxyl attachment | Methyl-substituted vinyl | Unsubstituted vinyl |
Reactivity and Chemical Behavior
Catalytic Reactions
- Hydroformylation :
- Hydroamination :
Polymerization
- Styrene : Forms linear polystyrene chains or cross-linked networks in copolymers (e.g., SBR). Higher styrene content increases aromaticity, enhancing thermal stability but reducing cross-link density due to plasticizing effects .
- Prop-1-en-2-ylbenzene: Acts as a comonomer in SBR, contributing to electrode binder flexibility in lithium-ion batteries .
Thermal and Material Properties
- Styrene Copolymers : Ethylene glycol-based styrene copolymers exhibit higher rigidity and thermal stability than diethylene or triethylene glycol variants. A 10% increase in styrene content raises decomposition temperatures by ~15°C .
- Prop-1-en-2-ylbenzene in SBR : Enhances electrode flexibility but may lower thermal resistance compared to pure styrene-based binders .
Q & A
Q. How can phenol concentration be quantified in biological or synthetic samples?
The Folin phenol reagent method is a widely used colorimetric assay for protein quantification, leveraging phenol's reactivity with peptide bonds under alkaline conditions. Key steps include:
Q. What are common synthetic routes for prop-1-en-2-ylbenzene (α-methylstyrene, AMS)?
AMS is synthesized via:
- Dehydration of cumene alcohol : Acid-catalyzed elimination (e.g., H₂SO₄) at elevated temperatures.
- Nickel-catalyzed coupling : Reaction of cyclobutanone oxime esters with aryl zinc reagents, as demonstrated in Negishi-type couplings (e.g., 81% yield from prop-1-en-2-ylbenzene) .
- Hydrazine-mediated cyclization : Refluxing α,β-unsaturated ketones with hydrazine hydrate in acetic acid .
Q. Which analytical techniques are optimal for characterizing styrene derivatives?
- GC-MS : For volatile compounds like prop-1-en-2-ylbenzene (retention time: 48.65 min; AI: 2042) .
- HPLC/UV-Vis : Purity analysis using λmax values (e.g., 225 nm and 304 nm for phenyl-2-nitropropene) .
- Column chromatography : Silica gel (100–200 mesh) for isolating styrene oxidation products (e.g., acetophenone derivatives) .
Q. What thermodynamic properties of phenol are critical for experimental design?
Key data include:
Q. How is phenol utilized as a solvent or reagent in laboratory settings?
Phenol serves as:
- Fixative : For tissue preservation in histology.
- Extraction solvent : For essential oils and hydrophobic compounds.
- Acid catalyst : In esterification and alkylation reactions. Handle with caution due to toxicity; use fume hoods and PPE .
Advanced Research Questions
Q. How can catalytic hydrogenation of AMS be optimized for cumene production?
Use palladium-based catalysts (e.g., LD 265 or LD 485 on Al₂O₃) under mild H₂ pressure (1–5 bar) to selectively hydrogenate AMS to cumene while avoiding over-hydrogenation to isopropylcyclohexane. Monitor selectivity via GC-MS and adjust catalyst pore structure to enhance active site accessibility .
Q. How to resolve contradictions in thermodynamic data for phenol?
Discrepancies in ΔfH° values (e.g., -96.36 kJ/mol vs. -94.2 kJ/mol) arise from measurement methods (calorimetry vs. sublimation enthalpy extrapolation). Validate data by:
Q. What computational approaches model styrene production kinetics?
Aspen Plus simulations integrate:
Q. How to analyze hydrogen bonding patterns in phenol-containing crystals?
Apply graph set analysis (G. R. Desiraju’s method) to categorize hydrogen bond motifs (e.g., chains, rings) in crystallographic data. Use SHELXL for refinement, ensuring anisotropic displacement parameters and twinning corrections for high-resolution structures .
Q. What mechanisms govern the oxidative cleavage of styrenes in continuous-flow systems?
A photo-flow protocol using O₂ or Ozone under UV light achieves anaerobic cleavage to ketones (e.g., acetophenone from prop-1-en-2-ylbenzene). Key parameters:
- Residence time: 90 min for complete conversion.
- Column chromatography: Silica gel (100–200 mesh) for product isolation .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
